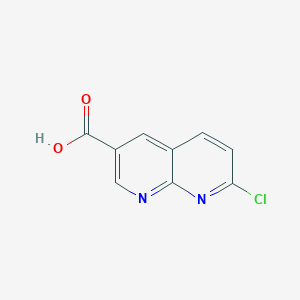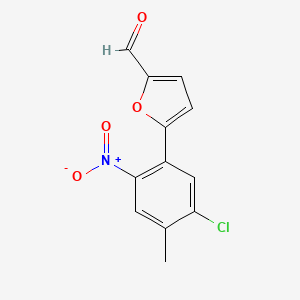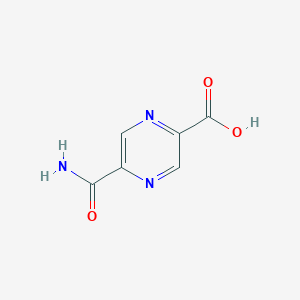
5-Carbamoylpyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Carbamoylpyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5N3O3 It is a derivative of pyrazine, a six-membered ring containing two nitrogen atoms at positions 1 and 4
作用機序
Target of Action
It is known that pyrazine derivatives, which include 5-carbamoylpyrazine-2-carboxylic acid, have a wide range of pharmacological activities .
Mode of Action
It is suggested that the pyrazine carboxamide group plays a crucial role in forming important interactions with its targets .
Biochemical Pathways
Pyrazine derivatives are known to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the diverse biological activities of pyrazine derivatives, it is likely that this compound may have multiple effects at the molecular and cellular levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-carbamoylpyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,5-dimethylpyrazine. This reaction is typically carried out in the presence of a catalyst, such as cobalt acetate and manganese acetate, with potassium bromide as a cocatalyst. The reaction is conducted in an acetic acid solvent at temperatures ranging from 90 to 110°C .
Another method involves the use of a fixed bed reactor, where 2,5-dimethylpyrazine is oxidized in the presence of air and a catalyst composed of gamma-Al2O3 and metallic oxides of manganese, vanadium, titanium, and strontium. The reaction temperature ranges from 150 to 350°C .
Industrial Production Methods
For industrial production, the method involving the fixed bed reactor is preferred due to its simplicity, stability, and high yield. The catalyst used in this method is easy to prepare and the reaction conditions are straightforward to control, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
5-Carbamoylpyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxylic acid group, using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,5-dicarboxylic acid, while reduction could produce 5-aminomethylpyrazine-2-carboxylic acid.
科学的研究の応用
5-Carbamoylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the preparation of metal-organic frameworks (MOFs) and other coordination compounds.
類似化合物との比較
Similar Compounds
- 2-Pyrazinecarboxylic acid
- 2,3-Pyrazinedicarboxylic acid
- 5-Methylpyrazine-2-carboxylic acid
Uniqueness
Compared to these similar compounds, 5-carbamoylpyrazine-2-carboxylic acid has unique properties due to the presence of both a carbamoyl and a carboxylic acid group.
特性
IUPAC Name |
5-carbamoylpyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c7-5(10)3-1-9-4(2-8-3)6(11)12/h1-2H,(H2,7,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMOOJPJWDBGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

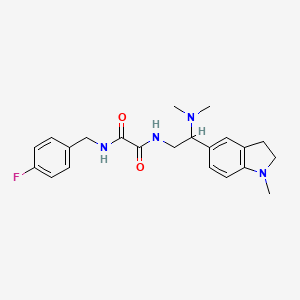
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2532807.png)
![(5S,7R)-5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2532808.png)
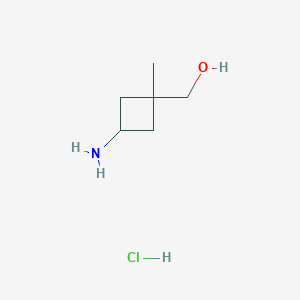
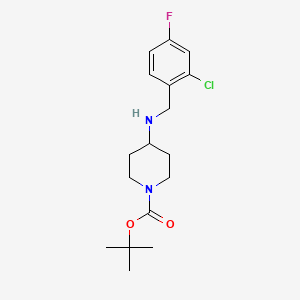
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2532812.png)

![2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2532816.png)
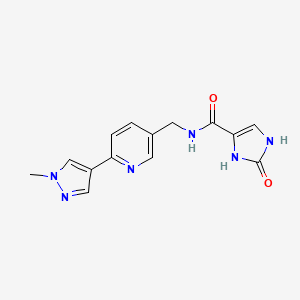
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2532818.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2532822.png)
